2-Ethynyl-3'-methoxy-1,1'-biphenyl
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Overview
Description
2-Ethynyl-3’-methoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one benzene ring and a methoxy group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3’-methoxy-1,1’-biphenyl typically involves the coupling of a methoxy-substituted biphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 3’-methoxy-1,1’-biphenyl with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods: Industrial production of 2-Ethynyl-3’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the methoxy group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Ethynyl-3’-methoxy-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3’-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited for the development of semiconductors and conductive materials. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
2-Ethynyl-1,1’-biphenyl: Lacks the methoxy group, resulting in different reactivity and properties.
3’-Methoxy-1,1’-biphenyl:
2-Bromo-3’-methoxy-1,1’-biphenyl: Contains a bromine atom instead of an ethynyl group, leading to different chemical reactivity.
Uniqueness: 2-Ethynyl-3’-methoxy-1,1’-biphenyl is unique due to the presence of both the ethynyl and methoxy groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and potentially in biological systems.
Properties
Molecular Formula |
C15H12O |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-ethynyl-2-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H12O/c1-3-12-7-4-5-10-15(12)13-8-6-9-14(11-13)16-2/h1,4-11H,2H3 |
InChI Key |
MFVHMSAGLGABFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C#C |
Origin of Product |
United States |
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